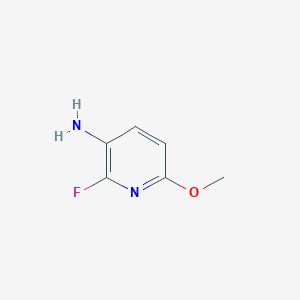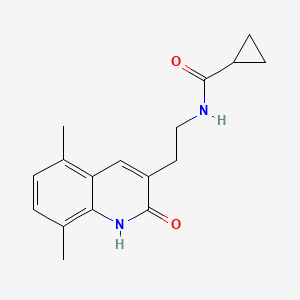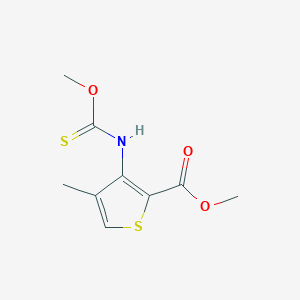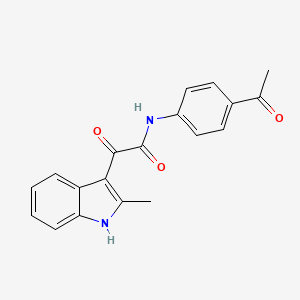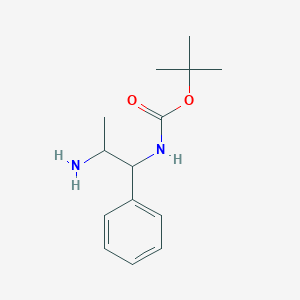
Tert-butyl N-(2-amino-1-phenylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Studies
- Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized through an asymmetric Mannich reaction, exploring chiral amino carbonyl compounds synthesis. This research enhances understanding of proline's role in synthesis and purification processes in organic chemistry (Yang, Pan, & List, 2009).
Metalation and Alkylation Applications
- The metalation and subsequent reaction with electrophiles of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied, showing potential for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Conversion into N-Ester Type Compounds
- Research on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates into N-ester type compounds under mild conditions has been reported. This highlights its significance in organic synthesis (Sakaitani & Ohfune, 1990).
Applications in Protected Amines Synthesis
- The study of a one-pot Curtius rearrangement process for the formation of tert-butyl carbamate protected amines from a carboxylic acid has been demonstrated. This method is significant for creating protected amino acids (Lebel & Leogane, 2005).
Chemical Synthesis of Biologically Active Compounds
- A method for synthesizing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), has been established (Zhao, Guo, Lan, & Xu, 2017).
Enzymatic Kinetic Resolution in Synthesis
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification, leading to optically pure enantiomers, showcases its application in preparing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Deprotection of tert-Butyl Carbamates
- Studies on the deprotection of tert-butyl carbamates using aqueous phosphoric acid have shown its effectiveness and selectivity in the presence of other acid-sensitive groups. This research is vital for maintaining the stereochemical integrity of substrates in organic synthesis (Li et al., 2006).
Use in Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, demonstrating the versatility of tert-butyl carbamate-related compounds in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Cyclizative Atmospheric CO2 Fixation
- Research on the cyclizative fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates using tert-butyl hypoiodite indicates potential applications in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Safety and Hazards
Zukünftige Richtungen
Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, also known as Boc-phenylalanine, is a chemical compound used extensively in scientific research and industry. Its future directions could involve its use in the synthesis of other compounds, as well as in the development of new methodologies in peptide synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-1-phenylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(15)12(11-8-6-5-7-9-11)16-13(17)18-14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKPKZJZDMQSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)
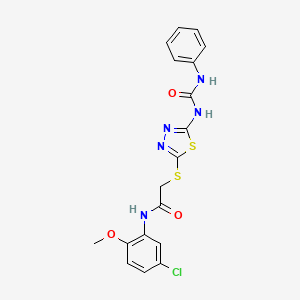

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)

![3,4-diethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2678703.png)
